molecular formula C9H11NO2S B1423181 Ethyl 4-cyclopropylthiazole-2-carboxylate CAS No. 439692-05-4

Ethyl 4-cyclopropylthiazole-2-carboxylate

Cat. No. B1423181
CAS RN: 439692-05-4
M. Wt: 197.26 g/mol
InChI Key: WIYBXTNEMTVQBH-UHFFFAOYSA-N
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Description

Ethyl 4-cyclopropylthiazole-2-carboxylate is a chemical compound with the CAS Number: 439692-05-4 . It has a molecular weight of 198.27 and its IUPAC name is ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 4-cyclopropylthiazole-2-carboxylate is 1S/C9H11NO2S/c1-2-12-9(11)8-10-7(5-13-8)6-3-4-6/h5-6H,2-4H2,1H3 . This indicates that the compound has a thiazole ring with a cyclopropyl group at the 4-position and a carboxylate group at the 2-position.


Physical And Chemical Properties Analysis

Ethyl 4-cyclopropylthiazole-2-carboxylate is a solid at room temperature . It has a molecular weight of 198.27 .

Scientific Research Applications

Application in Biothiol Detection

Ethyl 4-cyclopropylthiazole-2-carboxylate and its derivatives have been utilized in the development of fluorescent probes for the detection of biothiols. These probes are significant in revealing cellular functions due to the crucial role of biothiols like cysteine, homocysteine, and glutathione in physiological processes. For example, ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate was designed as a colorimetric and ratiometric fluorescent probe for rapid, sensitive, and selective detection of biothiols in physiological media, demonstrating potential applications in analytical chemistry and diagnostics (Wang et al., 2017).

Synthesis of Aminoethylthiazoles

Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate, a precursor to ethyl 4-cyclopropylthiazole-2-carboxylate analogs, has been used in the synthesis of 2-aminoethyl-5-carbethoxythiazoles. This involves a Michael-like addition of secondary amines, highlighting its importance in organic synthesis and potential pharmaceutical applications (Boy & Guernon, 2005).

Antimicrobial and Antitumor Activity

Ethyl 4-cyclopropylthiazole-2-carboxylate derivatives have been investigated for their antimicrobial and antitumor properties. For instance, ethyl 2-substituted-aminothiazole-4-carboxylate analogs have shown potential anticancer activity against human tumor cell lines. The study by El-Subbagh et al. reported compounds exhibiting remarkable activity against leukemia and other tumor cell lines, indicating the compound's utility in cancer research (El-Subbagh, Abadi, & Lehmann, 1999).

Safety and Hazards

The compound has been classified under the GHS07 hazard category . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Based on the available information, Ethyl 4-cyclopropylthiazole-2-carboxylate could be further studied for its potential therapeutic roles. Thiazole derivatives have been studied for their potential therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . Therefore, Ethyl 4-cyclopropylthiazole-2-carboxylate could be a potential candidate for such studies.

properties

IUPAC Name

ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-2-12-9(11)8-10-7(5-13-8)6-3-4-6/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYBXTNEMTVQBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693907
Record name Ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-cyclopropylthiazole-2-carboxylate

CAS RN

439692-05-4
Record name Ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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